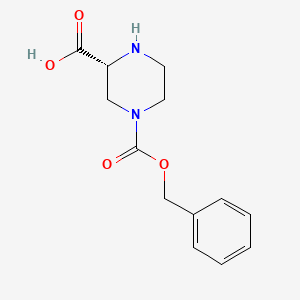

(R)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

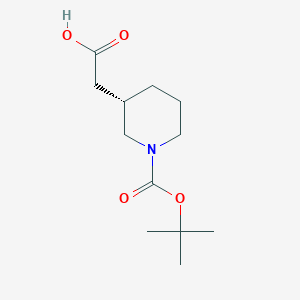

“®-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid” is a chemical compound with the CAS Number: 276695-09-1 . Its IUPAC name is ®-4-((benzyloxy)carbonyl)piperazine-2-carboxylate . The molecular weight of this compound is 263.27 .

Molecular Structure Analysis

The InChI code for “®-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid” is 1S/C13H16N2O4/c16-12(17)11-8-15(7-6-14-11)13(18)19-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,16,17)/p-1/t11-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

“®-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid” has a molecular weight of 263.27 . It is recommended to be stored at a temperature between 28 C .Aplicaciones Científicas De Investigación

Enantioselective Catalysis

A study highlighted the development of l-piperazine-2-carboxylic acid-derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. This work demonstrated that the arene sulfonyl group on N4 plays a critical role in achieving high enantioselectivity, with significant yields (up to 99%) and enantioselectivities (up to 97%) across a wide range of substrates, including both aromatic and aliphatic ketimines (Zhouyu Wang et al., 2006).

Crystal Engineering

Research in crystal engineering with piperazine derivatives, such as those derived from 2-amino-7-nitro-4-methoxyindan-2-carboxylic acid, has contributed to the understanding of crystal packing and supramolecular organization. These compounds are designed with strongly dipolar groups, and their crystallization from different solvents revealed preferences for specific types of arene interactions and hydrogen bonding patterns, contributing to the knowledge of solid-state chemistry (Deogratias Ntirampebura et al., 2008).

Synthesis of Therapeutic Intermediates

An improved synthesis process for N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine, a key intermediate in the production of the anti-hypertensive drug Doxazosin, has been described. This process enhances yields and consistency, illustrating the importance of piperazine derivatives in the synthesis of pharmaceutical agents (C. Ramesh et al., 2006).

Antagonist Chain Length Effects on Receptor Selectivity

A study on the effect of competitive antagonist chain length on NMDA receptor subunit selectivity revealed that longer chain N-methyl-D-aspartate (NMDA) receptor competitive antagonists exhibit greater subunit selectivity than their short-chain homologues. This finding has implications for the design of receptor-specific drugs and understanding the molecular basis of drug-receptor interactions (Bihua Feng et al., 2005).

Medicinal Chemistry Applications

Piperazine derivatives have been extensively explored for their central pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects. The structural flexibility and functional group variability of piperazine rings make them valuable scaffolds in drug design, with several derivatives being used therapeutically in the treatment of various central nervous system disorders (A. F. Brito et al., 2018).

Safety and Hazards

Propiedades

IUPAC Name |

(2R)-4-phenylmethoxycarbonylpiperazine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c16-12(17)11-8-15(7-6-14-11)13(18)19-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,16,17)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARLOIFJEXPDJGV-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C(=O)O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H](N1)C(=O)O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363827 |

Source

|

| Record name | (R)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid | |

CAS RN |

276695-09-1 |

Source

|

| Record name | (R)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]nicotinohydrazide](/img/structure/B1348076.png)

![N'-((E)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)nicotinohydrazide](/img/structure/B1348077.png)